molecular formula C15H23N3O3S B3384186 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline CAS No. 53162-45-1

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B3384186
CAS No.: 53162-45-1
M. Wt: 325.4 g/mol
InChI Key: SWWOIEPBBNXTQP-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline is a synthetic organic compound that features both morpholine and piperidine functional groups. These groups are known for their applications in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aniline core: Starting with a suitable aniline derivative.

    Introduction of the piperidine sulfonyl group: This can be achieved through sulfonylation reactions using reagents like piperidine sulfonyl chloride.

    Attachment of the morpholine group: This step may involve nucleophilic substitution reactions where morpholine is introduced to the aniline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aniline core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the aniline core.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Influence on metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)aniline: Lacks the piperidine sulfonyl group.

    5-(Piperidine-1-sulfonyl)aniline: Lacks the morpholine group.

    2-(Piperidine-1-sulfonyl)aniline: Different positioning of functional groups.

Uniqueness

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of both morpholine and piperidine sulfonyl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-14-12-13(22(19,20)18-6-2-1-3-7-18)4-5-15(14)17-8-10-21-11-9-17/h4-5,12H,1-3,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWOIEPBBNXTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332672
Record name 2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53162-45-1
Record name 2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline
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2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline
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2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline
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2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline
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Reactant of Route 6
2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline

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